

Spectroscopic analysis of 2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid

Cat. No.: B144651

[Get Quote](#)

A Comprehensive Spectroscopic Guide to **2-Ethyl-1,3-dioxoisooindoline-5-carboxylic Acid** and its Analogs

This guide presents a detailed spectroscopic analysis of **2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this report combines predicted data based on its chemical structure with experimental data from closely related analogs for a comprehensive comparison. This approach allows for a robust understanding of its spectroscopic characteristics. The comparative compounds selected are Phthalimide, the parent heterocyclic compound, and N-Ethylphthalimide, which isolates the spectroscopic contribution of the N-ethyl group.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid** (predicted) and its structural analogs, Phthalimide and N-Ethylphthalimide (experimental).

Table 1: ¹H NMR Spectral Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the hydrogen environments within a molecule. The predicted chemical shifts for **2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid** are influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups, and the electronic environment of the aromatic ring.

Compound	Aromatic Protons (δ , ppm)	N-CH ₂ Protons (δ , ppm)	CH ₃ Protons (δ , ppm)	Other Protons (δ , ppm)	Solvent
2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid (Predicted)	~8.3 (s, 1H, H-4), ~8.1 (d, 1H, H-6), ~7.9 (d, 1H, H-7)	~3.7 (q, 2H)	~1.2 (t, 3H)	~11-13 (br s, 1H, -COOH)	DMSO-d ₆
Phthalimide[1]	7.85 (s, 4H)	-	-	11.38 (br s, 1H, -NH)[1]	DMSO-d ₆
N-Ethylphthalimide	7.8-7.9 (m, 4H)	3.6 (q, 2H)	1.1 (t, 3H)	-	CDCl ₃

Table 2: ¹³C NMR Spectral Data

¹³C NMR spectroscopy details the carbon framework of the molecules. The predicted shifts for the target compound reflect the deshielding effects of the carbonyl and carboxyl groups on the adjacent carbon atoms.

Compound	Aromatic C (δ , ppm)	C=O (δ , ppm)	N-CH ₂ (δ , ppm)	CH ₃ (δ , ppm)	Other C (δ , ppm)	Solvent
2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid (Predicted)	~135 (C-7a), ~133 (C-5), ~132 (C-3a), ~129 (C-6), ~124 (C-7), ~123 (C-4)	~167.5, ~167.0	~35	~13	~166 (-COOH)	DMSO-d ₆
Phthalimide	134.5 (CH), 132.0 (C), 123.3 (CH)	168.0	-	-	-	DMSO-d ₆
N-Ethylphthalimide	133.8 (CH), 131.9 (C), 123.1 (CH)	167.8	34.5	12.9	-	CDCl ₃

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Compound	Key IR Absorptions (cm ⁻¹)
2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid (Predicted)	O-H Stretch (Carboxylic Acid): 3300-2500 (broad), C-H Stretch (Aromatic & Aliphatic): 3100-2850, C=O Stretch (Carboxylic Acid): ~1710, C=O Stretch (Imide): ~1770 (asymmetric) and ~1715 (symmetric), C-N Stretch: ~1300, O-H Bend: 1440-1395 and 950-910
Phthalimide[2]	N-H Stretch: ~3200 (broad), C-H Stretch (Aromatic): ~3050, C=O Stretch (Imide): ~1770 (asymmetric) and ~1745 (symmetric), C-N Stretch: ~1310
N-Ethylphthalimide	C-H Stretch (Aromatic & Aliphatic): 3100-2850, C=O Stretch (Imide): ~1770 (asymmetric) and ~1710 (symmetric), C-N Stretch: ~1340

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted m/z for [M+H] ⁺	Predicted m/z for [M-H] ⁻
2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid[3][4]	C ₁₁ H ₉ NO ₄	219.19	220.06044[4]	218.04588[4]
Phthalimide	C ₈ H ₅ NO ₂	147.13	148.0393	146.0248
N-Ethylphthalimide	C ₁₀ H ₉ NO ₂	175.18	176.0706	-

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

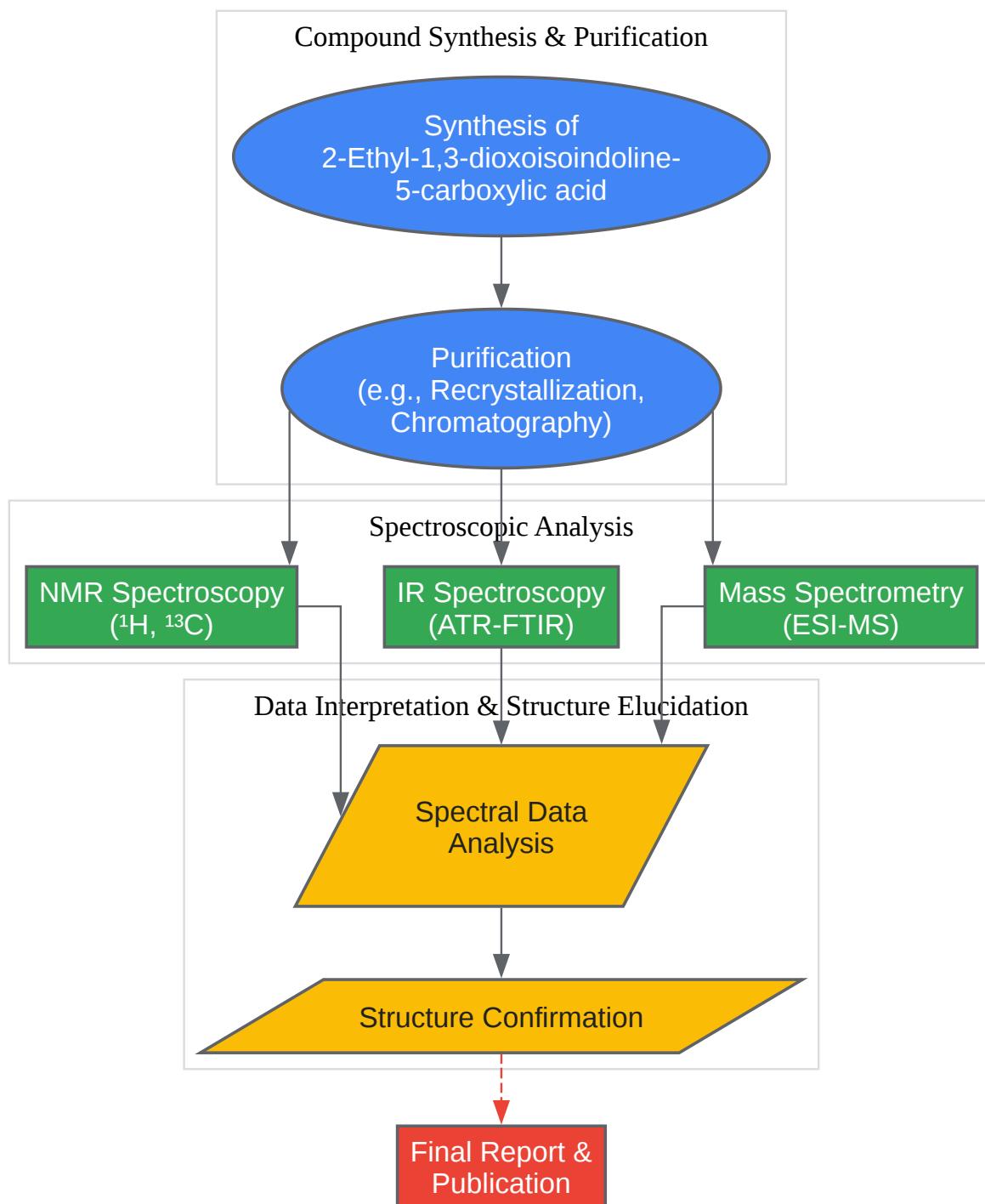
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the purified solid compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).
- ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is usually required due to the lower natural abundance of ¹³C. A longer relaxation delay may be necessary for the observation of quaternary carbons.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal.^[5] A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).^{[5][6]}

Electrospray Ionization Mass Spectrometry (ESI-MS)


- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of an acid (like

formic acid for positive ion mode) or a base (like ammonium hydroxide for negative ion mode) to promote ionization.^[7] The typical concentration is in the low micromolar range.^[8]

- Data Acquisition: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.^[9] The solvent evaporates, and the resulting gas-phase ions are directed into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.^[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phthalimide(85-41-6) IR Spectrum [m.chemicalbook.com]
- 2. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid [cymitquimica.com]
- 4. PubChemLite - 2-ethyl-1,3-dioxoisooindoline-5-carboxylic acid (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic analysis of 2-Ethyl-1,3-dioxoisooindoline-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144651#spectroscopic-analysis-of-2-ethyl-1-3-dioxoisooindoline-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com